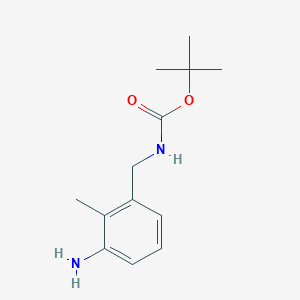

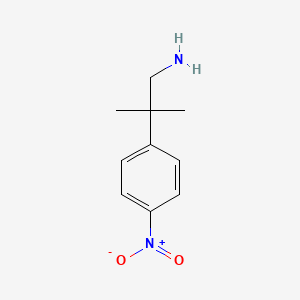

2-甲基-2-(4-硝基苯基)丙烷-1-胺

概述

描述

“2-Methyl-2-(4-nitrophenyl)propan-1-amine” is an organic compound that belongs to the class of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary based on the number of hydrocarbon groups attached to the nitrogen atom .

Synthesis Analysis

The synthesis of amines like “2-Methyl-2-(4-nitrophenyl)propan-1-amine” often involves the use of biocatalysts for single isomer chiral amine synthesis . This process has gained significant traction in recent years, with the pharmaceutical industry identifying the sustainable production of chiral amines as a key research priority . Transaminases are one of the most promising biocatalysts used in chiral amine synthesis .Molecular Structure Analysis

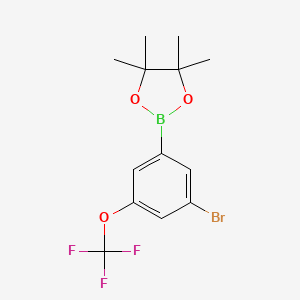

The molecular structure of “2-Methyl-2-(4-nitrophenyl)propan-1-amine” would be similar to other amines, with a nitrogen atom bonded to hydrocarbon groups . The exact structure would depend on the specific arrangement and number of these groups .Chemical Reactions Analysis

Amines, including “2-Methyl-2-(4-nitrophenyl)propan-1-amine”, can undergo a variety of chemical reactions. They can act as nucleophiles and bases, reacting with a variety of electrophiles and acids . The specific reactions that “2-Methyl-2-(4-nitrophenyl)propan-1-amine” can undergo would depend on its exact molecular structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-2-(4-nitrophenyl)propan-1-amine” would depend on its exact molecular structure. For example, amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .科学研究应用

合成和分子结构

- 合成和绝对构型:2-氨基-1-(4-硝基苯基)丙烷-1,3-二醇,一种相关化合物,已被用于合成和分离 3-羟基-2-亚甲基-3-苯基丙酸。该过程涉及转化为抗和顺式甲基 3-羟基-2-甲基-3-苯基丙酸酯,并通过 X 射线晶体学和比旋相关确定产物的绝对构型 (Drewes 等人,1992)。

化学反应和机理

- 硫代碳酸酯的氨解:苯基和甲基 4-硝基苯基硫代碳酸酯与仲脂环胺氨解的研究提供了对这些反应在水溶液中的动力学和机理的见解。这项研究有助于理解四面体加成中间体的形成及其随后的分解 (Castro 等人,1999)。

- 反应性的量子化学解释:已经进行了量子化学计算,以了解脂肪胺和 α-氨基酸(包括 4-硝基苯基苯甲酸酯)的反应性。这项研究阐明了此类化合物中的分子相互作用和反应性模式 (Kochetova 等人,2009)。

催化和材料科学中的应用

- 硝基化合物的还原:将硝基化合物(包括 4-硝基苯酚)还原成胺是有机化学中的一项重要转化。在此背景下对石墨烯基(光)催化剂的研究突出了 2-甲基-2-(4-硝基苯基)丙烷-1-胺和相关化合物在药物、染料和聚合物合成中的应用 (Nasrollahzadeh 等人,2020)。

光学和电子应用

- 非线性光学材料:对胺和苯酚/醚衍生物(包括 4-硝基苯胺衍生物)的非线性光学响应的研究对于了解它们在光学应用中的潜力至关重要。这项工作探讨了取代基对分子超极化的影响,这与光学材料的设计相关 (Whitaker 等人,1996)。

作用机制

Target of Action

Amines, in general, are known to interact with various biological targets . The specific targets would depend on the structure of the amine and the environment in which it is present.

Mode of Action

Amines can act as nucleophiles, reacting with electrophiles . In the case of oxime formation, the nitrogen atom of the amine acts as a nucleophile, competing with oxygen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Amines can participate in various biochemical reactions, including the formation of oximes and hydrazones . The exact pathways would depend on the specific targets and the biological context.

安全和危害

Amines can be hazardous and may cause a variety of health effects depending on their specific structure and the extent of exposure . They can be flammable and may cause skin and eye irritation . Specific safety and hazard information for “2-Methyl-2-(4-nitrophenyl)propan-1-amine” would depend on its exact molecular structure.

未来方向

The future directions for “2-Methyl-2-(4-nitrophenyl)propan-1-amine” would likely involve further exploration of its potential uses, particularly in the pharmaceutical industry given the importance of amines in drug synthesis . Additionally, efforts to improve the sustainability and efficiency of amine synthesis could also be a key area of future research .

属性

IUPAC Name |

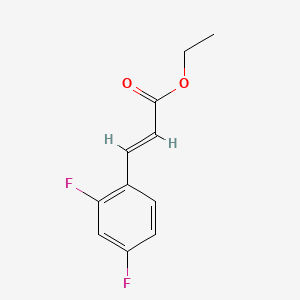

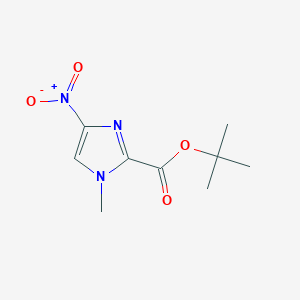

2-methyl-2-(4-nitrophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,7-11)8-3-5-9(6-4-8)12(13)14/h3-6H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXHPBASXFFHMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(4-nitrophenyl)propan-1-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine](/img/structure/B3110422.png)

![(S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B3110460.png)